molecular formula C16H21NO2 B13954196 2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid

2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13954196
M. Wt: 259.34 g/mol
InChI Key: HXLUGPVMABHWEV-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[44]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the reaction of benzylamine with cyclopentanone to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-15(19)14-6-7-16(10-14)8-9-17(12-16)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19)

InChI Key

HXLUGPVMABHWEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC1C(=O)O

Origin of Product

United States

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